N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide

Description

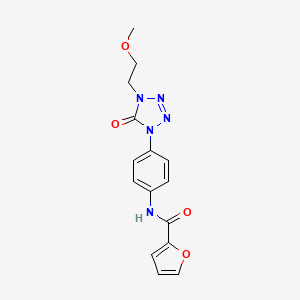

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a phenyl ring substituted with a furan-2-carboxamide group. The tetrazole moiety is modified with a 2-methoxyethyl side chain, which may influence electronic properties and bioavailability. This compound belongs to a broader class of tetrazole derivatives, which are of interest in medicinal chemistry due to their metabolic stability and ability to mimic carboxylic acids in biological systems . Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELXL being widely employed for refinement .

Properties

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-23-10-8-19-15(22)20(18-17-19)12-6-4-11(5-7-12)16-14(21)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSHDREYVFOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Phenyl Group: The tetrazole intermediate is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.

Introduction of the Furan Ring: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The ketone group in the tetrazole ring can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe due to its unique structure.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : Replacing the furan with isoxazole () or thiophene () alters electronic density and steric bulk. Thiophene derivatives (e.g., ) may exhibit enhanced π-π stacking due to sulfur’s polarizability.

Electron-Withdrawing Groups : The chlorine atom in and fluorine in could improve metabolic stability by reducing oxidative metabolism.

Conversely, the cinnamamide group in increases hydrophobicity, which may affect membrane permeability.

Tetrazole Core Modifications

The tetrazole’s 2-methoxyethyl substituent is conserved in , and , but varies in other analogs:

- : An amino-2-oxoethyl group introduces a primary amide, which could participate in hydrogen bonding with biological targets.

Research Findings and Implications

- Bioavailability : Compounds with polar groups (e.g., morpholine in ) may exhibit improved aqueous solubility compared to lipophilic analogs like .

- Synthetic Feasibility : The consistent use of SHELX software across studies () highlights the reliability of crystallographic data for validating these complex structures.

Biological Activity

The compound N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Its structure includes a furan ring, a tetrazole moiety, and a methoxyethyl side chain, which may contribute to its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₃ |

| Molecular Weight | 344.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not determined |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The compound has shown significant free radical scavenging properties in vitro, suggesting potential applications in oxidative stress-related conditions .

- Enzyme Inhibition : Studies have demonstrated that it inhibits various enzymes such as cholinesterases and cyclooxygenases. For instance, in vitro tests revealed IC₅₀ values for acetylcholinesterase (AChE) inhibition ranging from 10.4 to 34.2 μM depending on the structural modifications .

The biological activity of this compound can be linked to its ability to interact with specific molecular targets:

- Cholinergic System : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Pathways : Inhibition of cyclooxygenase enzymes suggests potential anti-inflammatory properties, making it a candidate for managing inflammatory disorders .

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated moderate cytotoxicity with IC₅₀ values around 20 μM for MCF-7 cells .

Table 2: Cytotoxicity Results

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 20 |

| Hek293 | 25 |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, the compound was administered to mice models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage compared to control groups, indicating potential for neuroprotection in clinical settings.

Case Study 2: Anti-cancer Activity

Another study focused on the anti-cancer activity of this compound against various tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.